molecular formula C10H12N2 B1647694 1-ethyl-1H-indol-6-amine CAS No. 681836-77-1

1-ethyl-1H-indol-6-amine

Cat. No.: B1647694
CAS No.: 681836-77-1
M. Wt: 160.22 g/mol
InChI Key: MDHUYIXJXAQMAP-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . The structure of this compound consists of an indole ring with an ethyl group at the nitrogen atom and an amine group at the 6th position.

Synthetic Routes and Reaction Conditions:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

    Buchwald-Hartwig Amination:

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available starting materials such as aniline derivatives. The process includes steps like nitration, reduction, and cyclization to form the indole ring, followed by functional group modifications to introduce the ethyl and amine groups .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3rd position of the indole ring.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

1-Ethyl-1H-indol-6-amine, like other indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes caused by this compound would depend on its specific target(s).

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , indicating that indole derivatives can be involved in amino acid metabolism.

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects . For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A , indicating potential antiviral effects at the molecular and cellular level.

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more

Biochemical Analysis

Biochemical Properties

1-Ethyl-1H-indol-6-amine plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, this compound has been found to bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes can lead to either competitive or non-competitive inhibition, affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1H-indol-6-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the nitrogen atom and the amine group at the 6th position can lead to distinct interactions with molecular targets compared to other indole derivatives .

Properties

IUPAC Name

1-ethylindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-7H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHUYIXJXAQMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681836-77-1
Record name 1-ethyl-1H-indol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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